molecular formula C12H11F6NO5 B15338650 1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon

1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon

Cat. No.: B15338650
M. Wt: 363.21 g/mol
InChI Key: JKHVILYBWQMNIG-UHFFFAOYSA-N
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Description

1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon is a synthetic organic compound that belongs to the class of piperidones. Piperidones are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of carbethoxy and trifluoroacetyl groups attached to a piperidone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidone derivatives and reagents for introducing carbethoxy and trifluoroacetyl groups.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product formation.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Carbethoxy-3,5-bis(trifluoroacetyl)-4-piperidon involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Carbethoxy-4-piperidone: A related compound with similar structural features but lacking the trifluoroacetyl groups.

    3,5-Bis(trifluoroacetyl)-4-piperidone: Another similar compound with trifluoroacetyl groups but without the carbethoxy group.

Properties

Molecular Formula

C12H11F6NO5

Molecular Weight

363.21 g/mol

IUPAC Name

ethyl 4-oxo-3,5-bis(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H11F6NO5/c1-2-24-10(23)19-3-5(8(21)11(13,14)15)7(20)6(4-19)9(22)12(16,17)18/h5-6H,2-4H2,1H3

InChI Key

JKHVILYBWQMNIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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